molecular formula C10H11F3O5S B14052649 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate

6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No.: B14052649
M. Wt: 300.25 g/mol
InChI Key: NKNOCLWNBNRXHD-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyran ring substituted with a tert-butyl group and a trifluoromethanesulfonate group

Preparation Methods

The synthesis of 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate typically involves the reaction of a pyran derivative with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Reagents and Conditions: Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of enol silyl ethers and other derivatives.

    Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly reactive and can facilitate the formation of new bonds by reacting with nucleophiles. This reactivity is harnessed in various synthetic applications to create complex molecular structures.

Comparison with Similar Compounds

Similar compounds to 6-(tert-Butyl)-2-oxo-2H-pyran-4-yl trifluoromethanesulfonate include:

    tert-Butyldimethylsilyl trifluoromethanesulfonate: Known for its use in silylation reactions.

    Di-tert-butylsilyl bis(trifluoromethanesulfonate): Functions as a strong activator for nucleophiles.

    Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester: Used in similar synthetic applications.

These compounds share the trifluoromethanesulfonate group, which imparts high reactivity, but differ in their specific structures and applications

Properties

Molecular Formula

C10H11F3O5S

Molecular Weight

300.25 g/mol

IUPAC Name

(2-tert-butyl-6-oxopyran-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O5S/c1-9(2,3)7-4-6(5-8(14)17-7)18-19(15,16)10(11,12)13/h4-5H,1-3H3

InChI Key

NKNOCLWNBNRXHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=O)O1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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